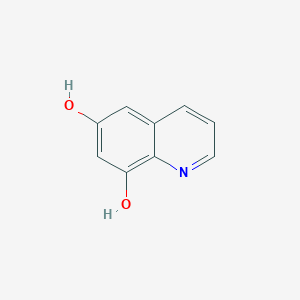

Quinoline-6,8-diol

Übersicht

Beschreibung

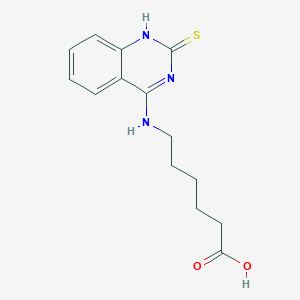

Quinoline-6,8-diol is a heterocyclic organic compound . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . This compound is used for research purposes .

Synthesis Analysis

Quinoline and its derivatives can be synthesized through various methods. Some of the well-known methods include the Skraup, Doebner–Von Miller, and Friedlander quinoline syntheses . These methods have been modified to increase efficiency and yield. For example, variations on the Skraup method include microwave irradiation, ionic liquid media, and novel annulation partners .Molecular Structure Analysis

Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . It has five double bonds and eleven single bonds . The single bonds are sigma bonds formed by the head-on overlapping, and the double bond consists of one sigma bond and one pi bond .Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. They can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, undergo ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis

Quinoline is a colorless liquid chemical . It is composed of a large number of hydrophobic carbon chains, making it sparingly soluble in water but soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Anticancer Activities

Quinoline compounds, including Quinoline-6,8-diol derivatives, are extensively used in synthesizing molecules with medical benefits, particularly in anticancer activities. They exhibit effective anticancer activity due to their broad spectrum of biological and biochemical activities. This efficacy is further facilitated by the synthetic versatility of quinoline, allowing the generation of numerous structurally diverse derivatives. These derivatives have been examined for their modes of function in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair in the context of cancer drug development and refinement (Solomon & Lee, 2011).

Biological Activity and Molecular Docking Studies

Quinoline derivatives, such as substituted quinoline and tetrahydroquinolines, have shown significant antiproliferative and cytotoxic properties against various cancer cell lines. These derivatives exhibit selective antiproliferative activity and have been studied for their action mechanism, demonstrating their potential as potent anticancer agents (Kul Köprülü et al., 2021).

Antitrypanosomal Activities

Quinoline alkaloids isolated from natural sources like Waltheria indica have shown potent and selective growth inhibition towards Trypanosoma cruzi. These compounds are promising in the context of treating diseases caused by trypanosomes, highlighting the therapeutic potential of quinoline derivatives in antitrypanosomal therapy (Cretton et al., 2014).

Application in Corrosion Inhibition

Quinoline derivatives have been studied for their corrosion inhibition properties. For example, certain quinoline derivatives exhibit excellent inhibitory effects on the corrosion of mild steel in acidic solutions, showcasing their potential in industrial applications (Lgaz et al., 2017).

Synthesis and Structural Applications

The synthesis of quinoline derivatives involves various environmentally friendly and efficient methods. These derivatives have been synthesized for their applications in areas like medicinal chemistry, material science, and industrial chemistry due to their structural uniqueness and biological significance (Prajapati et al., 2014).

Wirkmechanismus

Target of Action

Quinoline-6,8-diol and its derivatives interact with diverse biological targets like proteins, receptors, and enzymes . These compounds have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Mode of Action

This compound interacts with its targets resulting in high and selective activity attained through different mechanisms of action . For instance, quinoline derivatives have been identified with potent activity against the NS5B polymerase .

Biochemical Pathways

Quinoline derivatives are known to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Pharmacokinetics

The structural diversity of synthesized compounds provides high and selective activity, as well as low toxicity on human cells .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific targets it interacts with. For instance, quinoline derivatives have been shown to have antitumor effects by inhibiting tumor growth through various mechanisms .

Safety and Hazards

Zukünftige Richtungen

Quinoline and its derivatives have a wide range of applications in medicinal and industrial chemistry . There is ongoing research to develop new methods for the preparation of quinolines and their derivatives and to improve existing synthetic methods . There is also interest in green and clean syntheses using alternative reaction methods .

Biochemische Analyse

Biochemical Properties

Quinoline-6,8-diol, like other quinoline derivatives, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is often complex and multifaceted, involving both binding interactions and changes in the activity of the interacting molecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context and the concentration of this compound.

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can lead to changes in cellular function and can have significant effects on the overall behavior of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This can be due to factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may have beneficial effects, while at high doses, it may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can have effects on its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

quinoline-6,8-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-4-6-2-1-3-10-9(6)8(12)5-7/h1-5,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXUNCSKFJYPCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64165-36-2 | |

| Record name | Quinoline-6,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate](/img/structure/B2976975.png)

![(3E)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2976977.png)

![2-(4-(Pyridin-4-ylmethyl)phenyl)-4,4a,5,5a,6,6a-hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B2976982.png)

![N-((3s,5s,7s)-adamantan-1-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2976983.png)

![8-(2,5-dimethylphenyl)-3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976984.png)

![N-Methyl-4-[4-(prop-2-enoylamino)benzoyl]morpholine-2-carboxamide](/img/structure/B2976988.png)

![N-benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B2976992.png)

![3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanol](/img/structure/B2976995.png)

![3,8-Bis(morpholin-4-ylsulfonyl)benzo[c]chromen-6-one](/img/structure/B2976998.png)